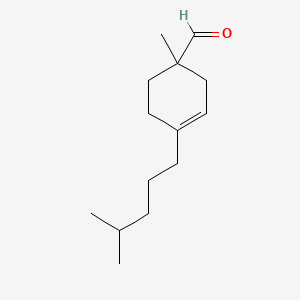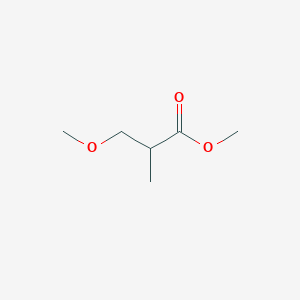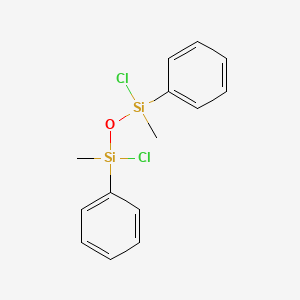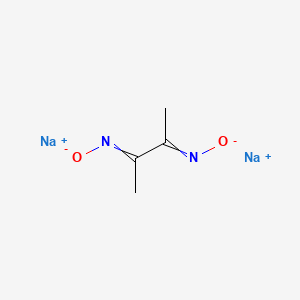![molecular formula C16H18O2 B1581903 [1,1'-联苯]-4,4'-二酚,3,3',5,5'-四甲基- CAS No. 2417-04-1](/img/structure/B1581903.png)
[1,1'-联苯]-4,4'-二酚,3,3',5,5'-四甲基-
描述
“[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl-” is also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl or TMB. It is a colorimetric substrate used for the detection of horseradish peroxidase-labeled probes .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach transformed readily available 2,2′,6,6′-tetramethoxy-1,1′-biphenyl into the natural product cardinalin 3 using a bidirectional approach . Another method developed a supporting electrolyte-free method for flow electrolysis .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, it can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H20N2 and a molar mass of 240.3482 g/mol . Its melting point ranges from 168 to 171 °C .科学研究应用
Redox-Responsive Hydrogels
This compound is used in the creation of redox-responsive hydrogels based on polymer networks . These hydrogels have potential applications in a variety of fields due to their ability to deliver active molecules upon application of a specific chemical or physical stimulus . They can also act as easily recyclable catalysts in a green chemistry approach .
Controlled Release of Aspirin
The same redox-responsive hydrogels mentioned above can be used for the electrochemically triggered release of aspirin . The positive charges present on the oxoammonium groups of oxidized TEMPO encapsulate negatively charged aspirin molecules. The further electrochemical reduction of oxoammonium groups into nitroxide radicals triggers the release of aspirin molecules .
Catalyst for Oxidation Reactions
These hydrogels can also be used as catalysts for the oxidation of primary alcohols into aldehydes . The hydrogels are swelled with benzylic alcohol and tert-butyl nitrite as co-catalyst and the temperature is raised to 50 °C to start the oxidation reaction .
Synthesis of Liquid Crystal Polymer
2,2’,6,6’-tetramethyl-4,4’-biphenol is used for the synthesis of liquid crystal polymer . This synthetic polymer material has high strength, high modulus, excellent dimensional stability and is used widely in various fields .
Chemoselective Deoxidization of Graphene Oxide
2,2,6,6-Tetramethyl-4-piperidinol has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation .
Preparation of Hibarimicinone and 4-Substituted Quinazoline
It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
作用机制
Target of Action
It is primarily used in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
As an intermediate in the production of pharmaceuticals , its mode of action would likely depend on the specific drug it is used to produce.
Biochemical Pathways
As an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product.
Pharmacokinetics
As an intermediate in drug synthesis , its pharmacokinetic properties would likely be influenced by the final drug product and its formulation.
Result of Action
As an intermediate in the production of pharmaceuticals , its effects would likely depend on the specific drug it is used to produce.
安全和危害
未来方向
属性
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPMFPGZQPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062396 | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
CAS RN |
2417-04-1 | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of di(2,6-dimethylphenol)?
A1: Di(2,6-dimethylphenol) is a dimeric phenol compound.
- Spectroscopic Data: The structure of di(2,6-dimethylphenol) and its derivatives can be confirmed using techniques like FTIR, 1H NMR, and 13C NMR. []
Q2: How does the dimeric structure of di(2,6-dimethylphenol) contribute to its antioxidant activity compared to its monomeric counterpart, 2,6-dimethylphenol?
A2: Research suggests that the dimeric structure of di(2,6-dimethylphenol) significantly enhances its antioxidant capacity compared to 2,6-dimethylphenol. This increased activity is attributed to the expanded conjugation system in the dimer, which likely improves its ability to stabilize free radicals and interrupt oxidation chain reactions. [] One study found that dimeric phenols, including di(2,6-dimethylphenol), demonstrated a 4-10 fold greater 1,1-diphenyl-p-picryhydrazyl (DPPH) radical-trapping ability compared to their monomeric counterparts. []
Q3: What in vitro methods have been used to evaluate the antioxidant activity of di(2,6-dimethylphenol)?
A3: Several in vitro methods have been employed to assess the antioxidant properties of di(2,6-dimethylphenol) and its related compounds. These include:* DPPH free radical scavenging assay []* ABTS radical scavenging activity assay []* Total antioxidant activity determination by ferric thiocyanate method []* Total reducing power assessment by potassium ferricyanide reduction method []* Superoxide anion radical scavenging assay []* Hydrogen peroxide scavenging assay []* Ferrous ions chelating activity assay []
Q4: Are there any studies exploring the structure-activity relationship (SAR) of di(2,6-dimethylphenol) derivatives?
A4: While specific SAR studies focusing solely on di(2,6-dimethylphenol) derivatives are limited within the provided research, studies on structurally similar dimeric phenols offer valuable insights. For instance, research on propofol (2,6-diisopropylphenol) and its dimer, dipropofol, suggests that increasing the steric bulk of substituents on the phenol rings correlates with enhanced antioxidant activity. This suggests that modifying the substituents on di(2,6-dimethylphenol) could potentially modulate its antioxidant properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




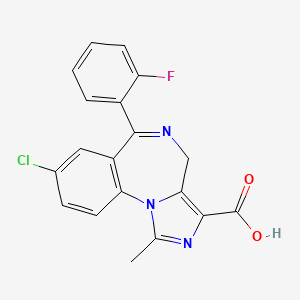

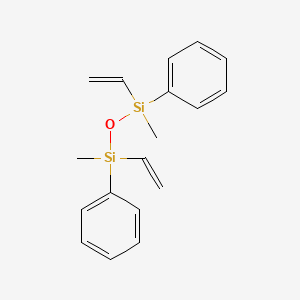
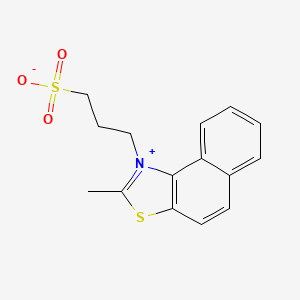
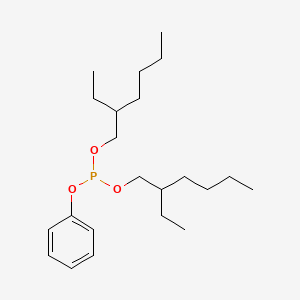
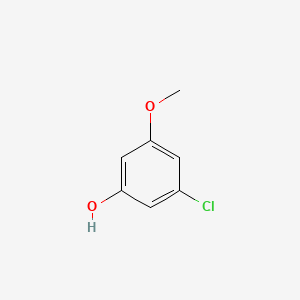
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)
